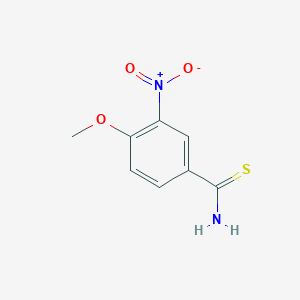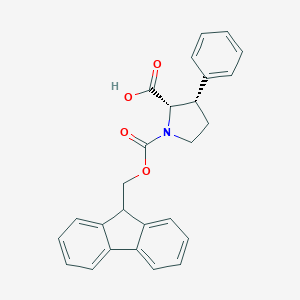
3-Fluoro-alpha-fluoromethyltyrosine
Overview
Description
3-Fluoro-alpha-fluoromethyltyrosine is a fluorinated derivative of tyrosine, a naturally occurring amino acid. This compound is characterized by the presence of two fluorine atoms, one on the alpha carbon and the other on the aromatic ring. Its molecular formula is C10H11F2NO3, and it has a molecular weight of 231.196 g/mol
Preparation Methods
The synthesis of 3-Fluoro-alpha-fluoromethyltyrosine involves several steps, including the introduction of fluorine atoms into the tyrosine backbone. One common method involves the use of electrophilic fluorination reagents under mild conditions. For example, 2-fluoro-1,3-diketones can react with aldehydes in the presence of chiral bidentate ligands and N,N-diisopropylethylamine (DIPEA) to form the desired product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-Fluoro-alpha-fluoromethyltyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce de-fluorinated derivatives .
Scientific Research Applications
3-Fluoro-alpha-fluoromethyltyrosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its interactions with various enzymes and proteins, particularly those involved in amino acid metabolism.
Mechanism of Action
The mechanism of action of 3-Fluoro-alpha-fluoromethyltyrosine involves its interaction with specific molecular targets, such as the L-type amino acid transporter 1 (LAT1). This transporter is highly upregulated in cancer cells, leading to the selective uptake of the compound in tumors. Once inside the cells, the compound can interfere with amino acid metabolism and protein synthesis, contributing to its effectiveness as a PET radiotracer .
Comparison with Similar Compounds
3-Fluoro-alpha-fluoromethyltyrosine can be compared with other fluorinated tyrosine derivatives, such as:
- 3-Fluoro-L-tyrosine
- 2-Fluoro-L-tyrosine
- O-(2-Fluoroethyl)-L-tyrosine
Compared to these compounds, this compound exhibits unique properties due to the presence of the alpha-fluoromethyl group, which enhances its selectivity for LAT1 and its effectiveness as a PET radiotracer .
Properties
IUPAC Name |
(2S)-2-amino-2-[(3-(18F)fluoranyl-4-hydroxyphenyl)methyl]-3-fluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c11-5-10(13,9(15)16)4-6-1-2-8(14)7(12)3-6/h1-3,14H,4-5,13H2,(H,15,16)/t10-/m1/s1/i12-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQDJTGORMGUON-QRBCNRDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(CF)(C(=O)O)N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@](CF)(C(=O)O)N)[18F])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166977 | |
| Record name | 3-Fluoro-alpha-fluoromethyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160766-13-2 | |
| Record name | 3-Fluoro-alpha-fluoromethyltyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160766132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoro-alpha-fluoromethyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)


![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)




![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)





